![molecular formula C36H50Si2 B1512862 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene CAS No. 862667-06-9](/img/structure/B1512862.png)
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Overview
Description
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, also known as TIPS-anthracene, is a novel organic photocatalyst . It is used in the formation of free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Synthesis Analysis
The synthesis of TIPS-anthracene involves the use of a pi-conjugated core, in combination with electroactive arylamine moieties . This allows for the creation of new efficient Hole Transport Materials (HTMs) in only 2 or 4 steps after recrystallization .Molecular Structure Analysis
The crystal structure of TIPS-anthracene at 100 and 295 K has been described . The structure at 100 K is described within the space group Pbca with the following unit-cell parameters: a = 14.841 (2) Å, b = 14.207 (2) Å, and c = 30.765 (5) Å . Heating to 295 K increased the structure symmetry and decreased the number of unique carbon atoms .Chemical Reactions Analysis
The chemical reactions of TIPS-anthracene involve the formation of free radicals during polymerization via irradiated photoredox catalysis .Physical And Chemical Properties Analysis
TIPS-anthracene has an empirical formula of C36H50Si2, a CAS number of 862667-06-9, and a molecular weight of 538.95 . It is a solid at room temperature with a melting point of 211-214 °C .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: is known for its bright fluorescence, making it a valuable component in OLED technology . Its ability to emit light upon electrical excitation is utilized in display and lighting applications. The stability of its triisopropylsilyl groups under hydrolysis conditions ensures longevity and reliability in OLED devices.
Organic Photovoltaics (OPVs)
This compound serves as a hole transport material in OPVs due to its pi-conjugated core structure . The incorporation of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene into the active layer of OPVs can enhance the efficiency of solar energy conversion by facilitating the transport of holes from the photoactive layer to the anode.
Photoredox Catalysis
As a novel organic photocatalyst, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene plays a role in photoredox catalysis, particularly in polymerization processes . It can generate free radicals when irradiated, which are essential for initiating polymerization reactions.
Singlet Fission
The compound’s ultrafast dynamics have been studied in nanoaggregates and thin films, revealing its potential in singlet fission processes . This process can generate two triplet excitons from one singlet exciton, which is beneficial for applications like solar cells where maximizing the conversion of light into electrical energy is crucial.
Phase Transition Materials
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: exhibits a second-order phase transition between two crystalline forms in the temperature range of 250–295 K . This property can be harnessed in materials science for developing sensors and switches that respond to temperature changes.
Photoluminescence and Thermal Analysis
The compound’s photoluminescence properties are significant for applications requiring light emission, such as bioimaging and diagnostics . Additionally, its thermal analysis data provide insights into its stability and decomposition, which are vital for its use in high-temperature applications.
Mechanism of Action
Target of Action
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .
Mode of Action
The compound works according to an oxidative cycle that uses the combination of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.
Result of Action
The primary result of the action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .
Action Environment
The action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | |
CAS RN |
862667-06-9 | |
Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.